molecular formula C15H14N2OS B12242410 2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyridine-3-carbonitrile

2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyridine-3-carbonitrile

Cat. No.: B12242410
M. Wt: 270.4 g/mol
InChI Key: UQDQQTIXCGOTHV-UHFFFAOYSA-N
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Description

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is a chemical compound with the molecular formula C15H14N2OS It is known for its unique structure, which includes a methoxyphenyl group, a sulfanyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE typically involves the reaction of 4-methoxybenzyl chloride with 2-mercapto-6-methylpyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    4-METHOXYPHENYL METHYL SULFONE: Similar in structure but lacks the pyridine ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine functionality and overall structure.

Uniqueness

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is unique due to its combination of a methoxyphenyl group, a sulfanyl group, and a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H14N2OS/c1-11-3-6-13(9-16)15(17-11)19-10-12-4-7-14(18-2)8-5-12/h3-8H,10H2,1-2H3

InChI Key

UQDQQTIXCGOTHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)OC

Origin of Product

United States

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